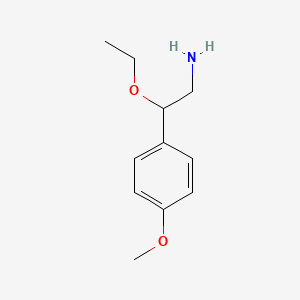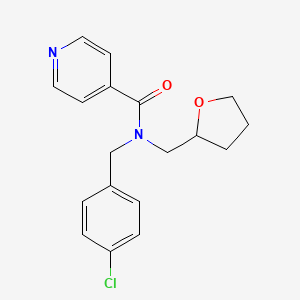
1H-indazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O2S It is a derivative of indazole, a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1H-Indazol-4-sulfonylchlorid kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 1H-Indazol mit Chlorsulfonsäure. Die Reaktion verläuft typischerweise unter kontrollierten Bedingungen, um die selektive Bildung der Sulfonylchloridgruppe in der 4-Position des Indazolrings sicherzustellen. Die Reaktion wird üblicherweise bei niedrigen Temperaturen durchgeführt, um eine Überchlorierung zu vermeiden und die Integrität des Indazolrings zu erhalten .
Industrielle Produktionsverfahren: In der industriellen Produktion von 1H-Indazol-4-sulfonylchlorid können großtechnische Chlorsulfonierungsverfahren eingesetzt werden. Diese Verfahren sind auf hohe Ausbeute und Reinheit optimiert und verwenden oft fortschrittliche Techniken wie Durchflussreaktoren und automatisierte Steuerungssysteme, um eine gleichbleibende Produktqualität zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: 1H-Indazol-4-sulfonylchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Sulfonylchloridgruppe kann leicht durch Nukleophile wie Amine, Alkohole und Thiole substituiert werden, was zur Bildung von Sulfonamid-, Sulfonatester- und Sulfonatthioester-Derivaten führt.
Reduktionsreaktionen: Die Sulfonylchloridgruppe kann mit Hilfe von Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Sulfonylhydrid reduziert werden.
Oxidationsreaktionen: Weniger häufig kann der Indazolring unter bestimmten Bedingungen oxidiert werden, um Indazol-N-Oxide zu bilden.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Reagenzien wie primäre und sekundäre Amine, Alkohole und Thiole werden häufig verwendet.
Oxidation: Oxidationsmittel wie m-Chlorperbenzoesäure (m-CPBA) können unter kontrollierten Bedingungen verwendet werden.
Hauptprodukte:
Sulfonamide: Durch die Reaktion mit Aminen gebildet.
Sulfonatester: Durch die Reaktion mit Alkoholen gebildet.
Sulfonatthioester: Durch die Reaktion mit Thiolen gebildet.
Wissenschaftliche Forschungsanwendungen
1H-Indazol-4-sulfonylchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese verschiedener bioaktiver Moleküle verwendet, darunter Kinaseinhibitoren und entzündungshemmende Mittel.
Materialwissenschaft: Die Verbindung wird bei der Entwicklung fortschrittlicher Materialien wie Polymeren und Beschichtungen eingesetzt, da sie eine reaktive Sulfonylchloridgruppe enthält.
Chemische Biologie: Es dient als Vorläufer für die Synthese von Fluoreszenzfarbstoffen und anderen molekularen Werkzeugen, die in biologischen Studien verwendet werden.
Industrielle Chemie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Zwischenprodukten für verschiedene industrielle Anwendungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1H-Indazol-4-sulfonylchlorid beinhaltet in erster Linie seine Reaktivität gegenüber Nukleophilen. Die Sulfonylchloridgruppe ist stark elektrophil, wodurch sie anfällig für nukleophile Angriffe ist. Diese Reaktivität wird in verschiedenen chemischen Umwandlungen genutzt, bei denen die Sulfonylchloridgruppe durch verschiedene Nukleophile ersetzt wird, um neue Verbindungen zu bilden . Der Indazolring selbst kann an π-π-Wechselwirkungen und Wasserstoffbrückenbindungen teilnehmen und so zur Gesamtreaktivität und Bindungseigenschaften der Verbindung beitragen .
Ähnliche Verbindungen:
1H-Indazol-5-sulfonylchlorid: Ähnlich in der Struktur, aber mit der Sulfonylchloridgruppe in der 5-Position.
1H-Imidazol-4-sulfonylchlorid: Enthält einen Imidazolring anstelle eines Indazolrings.
Eindeutigkeit: 1H-Indazol-4-sulfonylchlorid ist aufgrund der spezifischen Positionierung der Sulfonylchloridgruppe am Indazolring einzigartig, was seine Reaktivität und die Arten von Derivaten, die synthetisiert werden können, beeinflussen kann. Der Indazolkern verleiht auch bestimmte elektronische Eigenschaften, die in bestimmten Anwendungen wie der medizinischen Chemie und der Materialwissenschaft von Vorteil sein können .
Wirkmechanismus
The mechanism of action of 1H-indazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by different nucleophiles to form new compounds . The indazole ring itself can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-5-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 5-position.
1H-Imidazole-4-sulfonyl chloride: Contains an imidazole ring instead of an indazole ring.
Uniqueness: 1H-Indazole-4-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group on the indazole ring, which can influence its reactivity and the types of derivatives that can be synthesized. The indazole core also imparts distinct electronic properties that can be advantageous in certain applications, such as medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C7H5ClN2O2S |
|---|---|
Molekulargewicht |
216.65 g/mol |
IUPAC-Name |
1H-indazole-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-3-1-2-6-5(7)4-9-10-6/h1-4H,(H,9,10) |
InChI-Schlüssel |
AFMZKAGDZCDCSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NN2)C(=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12121389.png)

![2-[(4-Methylphenyl)carbamoyl]benzoic acid](/img/structure/B12121399.png)



![5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12121420.png)



![Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester](/img/structure/B12121444.png)



